N-(2-furylmethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide
Description
This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused heterocyclic core (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one) linked to an acetamide side chain. Its structural uniqueness lies in the combination of the furyl group and the pyrido-pyrimidinone core, which may influence solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C16H13N5O3 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C16H13N5O3/c22-15(18-8-11-2-1-7-24-11)10-20-6-4-13-12(16(20)23)9-17-14-3-5-19-21(13)14/h1-7,9H,8,10H2,(H,18,22) |
InChI Key |
QFSXGELNKWFNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Origin of Product |
United States |
Biological Activity
N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5O |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| InChI Key | OZWHALNSVRDCBA-UHFFFAOYSA-N |
Synthesis
The synthesis of N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 3-methyl-1,2,4-triazolo[4,3-b]pyridazine with 3-methoxypropylamine. The reaction is conducted under controlled conditions using solvents such as ethanol and may require catalysts to enhance yield and purity .
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibit notable antimicrobial activity. For instance, derivatives containing the triazolo-pyridazine scaffold have shown effectiveness against various bacterial strains and fungi . The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
A study evaluating the cytotoxic effects of triazolo-pyridazine derivatives found that compounds with similar structural features demonstrated significant inhibitory activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The most promising derivatives reported IC50 values in the low micromolar range:
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
These findings suggest that N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine and its analogs may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth.
The biological effects of N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine are hypothesized to stem from its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in inflammation or cell proliferation pathways. For example, compounds based on similar scaffolds have been shown to inhibit the NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses .
Case Studies
Several studies highlight the compound's potential therapeutic applications:
- NLRP3 Inflammasome Inhibition : A recent study demonstrated that pyridazine-based inhibitors significantly reduced IL-1β release in THP-1 cells with IC50 values around 2.7 nM . This suggests a potential role for N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in treating inflammatory diseases.
- Cytotoxicity Assessment : In vitro tests showed that triazolo-pyridazine derivatives could induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle . This is indicative of their potential as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied N-Substituents
2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-(2-pyridylmethyl)acetamide (BH03021)
- Molecular Formula : C17H14N6O2
- Molecular Weight : 334.33 g/mol
- Key Difference : Replaces the 2-furylmethyl group with a 2-pyridylmethyl substituent .
- May exhibit stronger π-π stacking interactions with aromatic residues in biological targets.
N-[2-(4-Methoxyphenyl)ethyl]-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide (Y041-6844)
- Molecular Formula : C20H19N5O3
- Molecular Weight : 377.4 g/mol
- Key Difference : Features a 4-methoxyphenylethyl chain, increasing hydrophobicity and steric bulk .
- Implications :
- Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.
- The methoxy group could modulate electron distribution, affecting receptor affinity.
Core-Modified Analogues
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide
- Core Structure : Pyrazolo[3,4-b]pyridine (vs. pyrido[3,4-e]pyrimidine in the target compound).
- Key Differences :
- Implications :
- Reduced electron density in the core may decrease reactivity in nucleophilic environments.
- Nitrophenyl group enhances stability but may reduce bioavailability due to high polarity.
Precursor and Parent Compounds
(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic Acid
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Electron-donating substituents (e.g., furylmethyl) may improve reaction yields compared to electron-withdrawing groups (e.g., nitrophenyl) .
- The furylmethyl analog’s activity is hypothesized based on structural parallels .
- Physicochemical Properties : Larger N-substituents (e.g., Y041-6844) increase molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
